2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heteroaromatic system, substituted at the 1-position with a 2-fluorophenyl group and at the 2-position with a 4-chlorobenzenesulfonyl moiety. The sulfonyl group enhances electrophilic reactivity, while the fluorine atom on the phenyl ring modulates electronic and steric properties. Such substitutions are critical in medicinal and agrochemical applications, influencing bioavailability, metabolic stability, and target binding.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-7-9-15(10-8-14)26(24,25)23-13-12-22-11-3-6-18(22)19(23)16-4-1-2-5-17(16)21/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBHFANSQQFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Molecular Formula : C19H15ClFN3O3S
- Molecular Weight : 407.8 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibit significant antibacterial properties. For instance:
- An evaluation of synthesized derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating potent antibacterial activity compared to standard drugs .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects:
- Acetylcholinesterase (AChE) : Inhibitory activity was observed with IC50 values indicating strong potential as a therapeutic agent for conditions like Alzheimer’s disease.
- Urease Inhibition : The synthesized compounds demonstrated IC50 values significantly lower than existing urease inhibitors, suggesting potential for treating urease-related disorders .
Anticancer Properties
The anticancer activity of related compounds has been documented:
- A study involving the evaluation of various derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction in cancer cells .
Case Study 1: Antiproliferative Effects
In a notable study involving pyrrolo[1,2-a]pyrazine derivatives:
- The compound was tested on human cancer cell lines using the chick chorioallantoic membrane (CAM) assay. Results indicated significant inhibition of tumor growth at concentrations correlating with their IC50 values .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed:
- Modifications on the phenyl rings significantly affected biological activity. For example, the introduction of different substituents on the aromatic rings enhanced both antibacterial and anticancer activities .
Data Tables
Scientific Research Applications
The compound 2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific research findings and relevant case studies.
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 364.84 g/mol. The structural characteristics include a pyrrolo[1,2-a]pyrazine core substituted with a chlorobenzenesulfonyl group and a fluorophenyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit selective inhibition of cancer cell proliferation. For instance, the incorporation of sulfonyl groups has been shown to enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[1,2-a]pyrazines for their anticancer properties. The results demonstrated that modifications to the sulfonamide group significantly affected the compounds' potency against cancer cells .
Inhibitors of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been noted for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.
Research Findings:
A comprehensive evaluation showed that derivatives of pyrrolo[1,2-a]pyrazine exhibited reversible inhibition of LSD1, which is crucial for epigenetic regulation in cancer cells . The sulfonyl moiety plays a key role in binding affinity and selectivity towards the target enzyme.
Antimicrobial Properties
Emerging research suggests that this compound may also possess antimicrobial properties. The presence of the chlorobenzenesulfonyl group is associated with increased activity against certain bacterial strains.
Case Study:
Investigations into sulfonamide derivatives have revealed their effectiveness against multi-drug resistant bacteria, suggesting that modifications to the structure can lead to enhanced antimicrobial activity . This opens avenues for developing new antibiotics based on this chemical framework.
Drug Development and Lead Compounds
Due to its diverse biological activities, 2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine serves as a promising lead compound in drug development processes. Its unique structural features allow for further modifications to optimize efficacy and reduce toxicity.
Research Insights:
Pharmaceutical research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These studies aim to identify compounds with improved pharmacokinetic profiles suitable for clinical applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Pyrrolo[1,2-a]pyrazine Derivatives with Sulfonyl Substitutions
2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Key Differences : Methoxy and methyl groups on the benzenesulfonyl moiety reduce electron-withdrawing effects compared to the 4-chloro substituent in the target compound.
- Impact : Increased electron density may enhance solubility but reduce electrophilic reactivity.
- Reference : Similar sulfonyl-substituted analogues are documented in herbicidal applications but lack halogenated substituents .
1-(4-Chlorobenzenesulfonyl)-5/6-difluoromethoxy-benzimidazole Derivatives (3h, 3i)
- Structural Contrast : Replaces the pyrrolo[1,2-a]pyrazine core with a benzimidazole system.
- Data :
- Application : Benzimidazole derivatives are often explored as proton pump inhibitors, differing from the herbicidal or kinase-inhibitor roles of pyrrolo-pyrazines.
Fluorophenyl-Substituted Pyrrolo-pyrazines
7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193)
- Core Difference : Pyrrolo[2,3-b]pyrazine vs. pyrrolo[1,2-a]pyrazine, altering ring fusion and electronic distribution.
- Data: Melting Point: 161.9°C (RP185, 4-fluorophenyl isomer) vs. 1H-NMR: Fluorophenyl protons in RP193 appear at δ 7.29–7.74, comparable to δ 7.0–7.8 in the target compound .
3-(Furan-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine (3a)
- Substituent Variation : Replaces sulfonyl and fluorophenyl groups with furan and p-tolyl.
- Data :
- Application : Catalytic synthesis intermediates rather than bioactive agents.
Herbicidal Pyrrolo-pyrazine-diones
2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione (4a)
- Core Modification : Pyrido[1,2-a]pyrazine-dione vs. pyrrolo[1,2-a]pyrazine.
- Data: 13C-NMR: Carbonyl signals at δ 169.18 and 171.46, absent in the non-dione target compound. Yield: 80% (higher than typical pyrrolo-pyrazines, possibly due to stabilized intermediates) .
- Activity : Explicitly herbicidal, suggesting the dione moiety is critical for agrochemical activity.
Research Implications
- Fluorophenyl Position : 2-Fluorophenyl substitution (target compound vs. RP193’s 4-F-phenyl) may alter steric interactions in target binding pockets.
- Synthetic Accessibility : Herbicidal diones (e.g., 4a) achieve higher yields, suggesting that saturation or additional carbonyl groups stabilize synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
